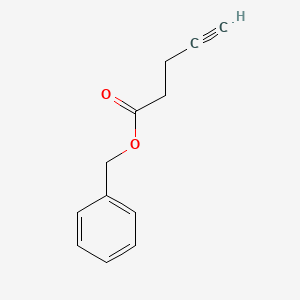

4-Pentynoic acid, phenylmethyl ester

Übersicht

Beschreibung

4-Pentynoic acid, phenylmethyl ester is a chemical compound with the molecular formula C12H14O3 . It undergoes copper-catalyzed intramolecular cyclizations to form enol lactones . It also reacts with 1-bromo-1-alkynes in the presence of a Pd catalyst to yield biologically active ynenol lactones .

Synthesis Analysis

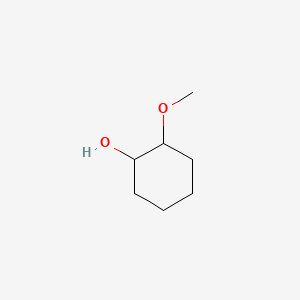

The synthesis of 4-Pentynoic acid, phenylmethyl ester involves several steps. The process begins with the treatment of per-O-acetylated Neu5Ac with hydrogen chloride in AcCl–AcOH (1: 1) to give a 2-chloro derivative . This compound is then treated with silver carbonate in acetone–H2O (9: 1) to afford a 2-hydroxy derivative . The final step involves acylation of this derivative by 4-pentenoic anhydride and pyridine and N,N-dimethylaminopyridine (DMAP) in CH2Cl to give the desired product .Molecular Structure Analysis

The molecular structure of 4-Pentynoic acid, phenylmethyl ester is represented by the formula C12H14O3 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

4-Pentynoic acid, phenylmethyl ester is involved in various chemical reactions. For instance, it undergoes copper-catalyzed intramolecular cyclizations to form enol lactones . It also reacts with 1-bromo-1-alkynes in the presence of a Pd catalyst to yield biologically active ynenol lactones .Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Organic Chemistry

- Application : 4-Pentenoic acid and its esters are used in the synthesis of various organic compounds .

- Methods of Application : The synthesis of 4-Pentenoic acid esters typically involves the reaction of 4-Pentenoic acid with an alcohol in the presence of a catalyst .

- Results or Outcomes : The resulting esters are used as intermediates in the synthesis of more complex organic molecules .

-

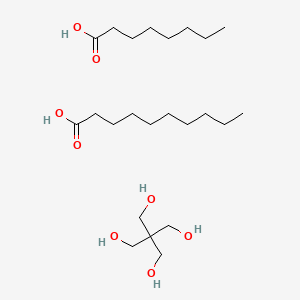

Scientific Field: Biochemistry

- Application : 4-Pentenoic acid is a mono-unsaturated fatty acid, although they are rare or unknown in biological lipids .

- Methods of Application : The study of these acids can provide insights into the biochemistry of unsaturated fatty acids .

- Results or Outcomes : The understanding of these acids can contribute to the knowledge of lipid biochemistry .

-

Scientific Field: Medicinal Chemistry

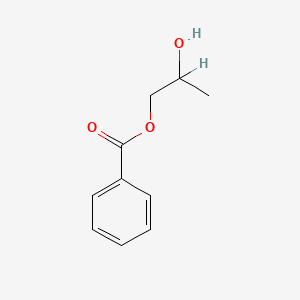

- Application : 4-Pentenoic acid esters have been used in the synthesis of O-sialosides .

- Methods of Application : The esters were prepared from the corresponding per-O-acetylated 2-hydroxy and 2-chloro derivatives of Neu5Ac .

- Results or Outcomes : The resulting sialosyl donors were successfully applied to the synthesis of O-sialosides .

-

Scientific Field: Catalysis

- Application : The pyridine-catalyzed cyclofunctionalization of 4-Pentenoic acid has been studied .

- Methods of Application : The kinetics and mechanism of the reaction were investigated spectrophotometrically, under pseudo-first order reaction conditions .

- Results or Outcomes : The reaction rate was found to be dependent on the reaction temperature, the type of cyclization reagent, and the catalyst used .

-

Scientific Field: Flavoring Agent

- Application : Some esters of pentenoic acids, such as Butyl 3-pentenoate, are used as flavoring agents due to their distinct odors .

- Methods of Application : These esters can be added to food products to enhance their flavor .

- Results or Outcomes : The addition of these esters can result in a more appealing taste and aroma for the food product .

-

Scientific Field: Chemical Synthesis

- Application : 4-Pentenoic acid, also known as 3-vinylpropionic acid, is used in chemical synthesis .

- Methods of Application : This compound can be used as a building block in the synthesis of more complex organic molecules .

- Results or Outcomes : The use of 4-Pentenoic acid in chemical synthesis can lead to the production of a wide range of organic compounds .

-

Scientific Field: Biomedical Applications

- Application : Aliphatic polyesters, such as polylactide (PLA), are widely used for biomedical applications, such as surgery sutures, implants for bone fixation, drug delivery vehicles, and tissue engineering scaffolds .

- Methods of Application : These materials are chosen due to their excellent biocompatibility, biodegradability, and mechanical properties .

- Results or Outcomes : The use of these materials has greatly enhanced the effectiveness of various biomedical procedures .

-

Scientific Field: Flavoring Agent

- Application : Some esters of pentenoic acids, such as Butyl 3-pentenoate, are used as flavoring agents due to their distinct odors .

- Methods of Application : These esters can be added to food products to enhance their flavor .

- Results or Outcomes : The addition of these esters can result in a more appealing taste and aroma for the food product .

Safety And Hazards

4-Pentynoic acid, phenylmethyl ester is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .

Relevant Papers One relevant paper is “Preparation of 4-Pentenoic Acid Ester of Neu5Ac and 4-Pentenyl Glycoside of Neu5Ac and Their Application to Glycosylation” which discusses the synthesis of 4-Pentynoic acid, phenylmethyl ester and its application to the synthesis of O-sialosides .

Eigenschaften

IUPAC Name |

benzyl pent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYMSTGTNFBNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340044 | |

| Record name | Benzyl 4-pentynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl pent-4-ynoate | |

CAS RN |

126378-11-8 | |

| Record name | Benzyl 4-pentynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

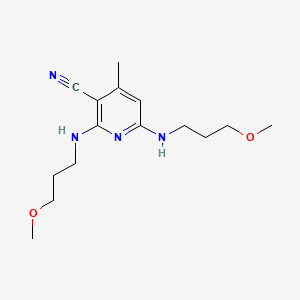

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Fluorophenyl)methylene]phthalide](/img/structure/B1594285.png)

![2-[2-[Bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol](/img/structure/B1594299.png)

![9,10-Anthracenedione, 1-[(2,6-dibromo-4-methylphenyl)amino]-4-hydroxy-](/img/structure/B1594301.png)

![2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane](/img/structure/B1594303.png)